molecular formula C13H10BrNO3 B2982383 N-(4-acetylphenyl)-5-bromofuran-2-carboxamide CAS No. 313372-74-6

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide

Cat. No.: B2982383
CAS No.: 313372-74-6
M. Wt: 308.131
InChI Key: SUAJRSJQVUOCRV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide (compound 25 in ) is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and an acetylphenyl group at the N-terminus. This compound has been investigated in medicinal chemistry contexts, particularly as a non-zinc-binding inhibitor of matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis and cancer therapeutics . Its design leverages the furan ring’s planar structure for binding interactions and the acetyl group for enhanced solubility and metabolic stability.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJRSJQVUOCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 5-bromofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Reaction Scheme

The following reaction scheme outlines the synthetic pathway:

  • Formation of the Amide Bond :

    4 aminoacetophenone+5 bromofuran 2 carboxylic acidDioxane Et3NN 4 acetylphenyl 5 bromofuran 2 carboxamide\text{4 aminoacetophenone}+\text{5 bromofuran 2 carboxylic acid}\xrightarrow{\text{Dioxane Et}_3\text{N}}\text{N 4 acetylphenyl 5 bromofuran 2 carboxamide}

Characterization

The characterization of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide is typically performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1H\text{ NMR} (400 MHz, DMSO-d6) shows peaks at:

      • δ 10.51 (s, 1H)

      • δ 7.97–7.95 (m, 2H)

      • δ 7.90–7.87 (m, 2H)

      • δ 7.43 (d, J = 3.2 Hz, 1H)

      • δ 6.86 (d, J = 3.2 Hz, 1H)

      • δ 2.54 (s, 3H) .

  • Mass Spectrometry : The molecular weight is confirmed to be approximately 308.14 g mol308.14\text{ g mol}, consistent with its molecular formula C13H10BrNO3C_{13}H_{10}BrNO_3 .

Reactivity and Derivatives

This compound can undergo various chemical transformations:

  • Acylation Reactions : The compound can react with different acyl chlorides to form new derivatives that may exhibit enhanced biological activity.

  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling methods allows for the introduction of aryl groups into the furan ring, potentially increasing the compound's pharmacological properties .

Table of Reaction Products

Reaction TypeReactantsProductsYield (%)
AcylationThis compound + Acyl ChlorideVarious N-acyl derivativesVariable
Suzuki-MiyauraThis compound + Aryl Boronic AcidArylated derivatives43–83

Biological Evaluation

Recent studies have evaluated the biological activities of this compound and its derivatives against various bacterial strains:

  • Antibacterial Activity : The compound has shown promising results against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) evaluated through agar diffusion methods .

Table of Biological Activity Results

CompoundAntibacterial Activity (MIC)
This compoundEffective against multiple strains

Scientific Research Applications

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

The furan-2-carboxamide scaffold is highly modular. Key analogs differ in substituents at the 5-position of the furan ring (Table 1):

Compound ID Furan Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Evidence Source
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide (25 ) Br 4-acetylphenyl C₁₃H₁₀BrNO₃ 308.13 MMP-13 inhibitor
N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26 ) SO₂NH₂ 4-acetylphenyl C₁₃H₁₃N₂O₅S 333.32 Enhanced solubility
N-(4-formylphenyl)-5-bromofuran-2-carboxamide (27 ) Br 4-formylphenyl C₁₂H₈BrNO₃ 294.10 Potential aldehyde reactivity
5-bromo-N-(4-bromophenyl)furan-2-carboxamide Br 4-bromophenyl C₁₁H₇Br₂NO₂ 344.99 Higher logP (XlogP = 3.2)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Br 4-(benzimidazolyl) C₁₈H₁₂BrN₃O₂ 382.21 Increased polarity (TPSA = 71.3 Ų)

Key Observations :

  • Bromine vs.
  • Formyl vs. acetyl : The formyl group in 27 offers a reactive aldehyde for further derivatization but may reduce metabolic stability compared to the acetyl group in 25 .
  • Bromophenyl vs. benzimidazolyl : The 4-bromophenyl analog () exhibits higher lipophilicity (XlogP = 3.2), favoring blood-brain barrier penetration, while the benzimidazolyl derivative () has a higher topological polar surface area (TPSA = 71.3 Ų), suggesting improved solubility for extracellular targets .

Variations in the Aromatic Amine Group

The N-terminal phenyl group’s substituents significantly influence bioactivity (Table 2):

Compound ID Phenyl Substituent Key Functional Impact Evidence Source
25 (4-acetylphenyl) 4-acetyl Stabilizes binding via hydrogen bonding
5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-isopropyl Increased hydrophobicity (XlogP = 3.8)
N-(4-sulfamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide 4-sulfamoyl Enhanced solubility and target engagement
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (3 ) 4-acetyl Thiophene ring alters electronic properties

Key Observations :

  • Acetylphenyl (25) : The acetyl group’s electron-withdrawing nature stabilizes the molecule’s conformation and facilitates hydrogen bonding with MMP-13’s catalytic domain .
  • Thiophene vs. furan : Replacing the furan with a thiophene () introduces sulfur’s electronegativity, altering electronic distribution and binding affinity .

Biological Activity

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom and an acetylphenyl group, which may influence its reactivity and interactions with biological targets. The structural formula is represented as follows:

C12H10BrNO3\text{C}_{12}\text{H}_{10}\text{Br}\text{N}\text{O}_{3}

This compound exhibits its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial in various pathological conditions, including cancer and inflammatory diseases.

Target Enzymes

  • MMP-13 : Inhibitory activity was noted with an IC50 value of 91 μM, indicating moderate potency against this enzyme.
  • Other MMPs : The compound also showed activity against MMP-1, MMP-2, MMP-9, and MMP-14, although with varying selectivity.

In Vitro Studies

A study conducted on the inhibitory effects of this compound on MMPs demonstrated promising results. The following table summarizes the IC50 values for various MMPs:

MMP Type IC50 (μM)
MMP-1105
MMP-214.6
MMP-9120
MMP-1391

Case Studies

  • Anti-Cancer Activity : In a series of experiments involving cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells via the ERK signaling pathway.
  • Antibacterial Properties : The compound was tested against various drug-resistant bacterial strains. Results indicated that it could restore the activity of certain antibiotics against NDM-positive pathogens like Klebsiella pneumoniae and Acinetobacter baumannii.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. Can X-ray crystallography resolve ambiguous stereochemistry in derivatives?

  • Yes. Grow single crystals via vapor diffusion (acetone/water). Compare experimental (CCDC deposit) and computed (Mercury 4.0) torsion angles for the acetylphenyl and bromofuran moieties .

Q. What LC-MS/MS protocols detect trace impurities in bulk samples?

  • Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min). Monitor [M+H]+^+ transitions (m/z 336→318) and quantify impurities (<0.5%) via external calibration .

Computational & Theoretical Applications

Q. How to simulate pharmacokinetic properties like blood-brain barrier penetration?

  • Use QikProp (Schrödinger) to predict BBB permeability (logBB > 0.3) and P-gp efflux. Adjust substituents (e.g., replace bromine with CF3_3) to optimize logD (target: 2–3) and reduce topological polar surface area (<90 Ų) .

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